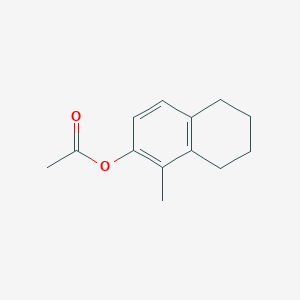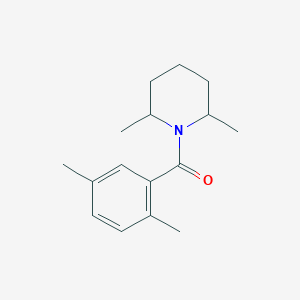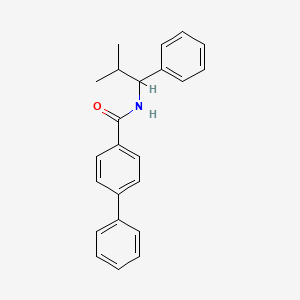
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl acetate
Übersicht
Beschreibung
1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl acetate, commonly known as musk, is a naturally occurring compound found in the musk deer's glandular secretions. Musk has been used for centuries in perfumes, cosmetics, and traditional medicine due to its unique fragrance and therapeutic properties. In recent years, musk has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Musk's mechanism of action is not fully understood, but it is believed to act on various molecular targets in the body. Musk has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating inflammation and lipid metabolism. Musk also has antioxidant properties and has been shown to scavenge free radicals in the body.
Biochemical and Physiological Effects
Musk has various biochemical and physiological effects on the body, including its anti-inflammatory, antioxidant, and neuroprotective properties. Musk has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Musk also has antioxidant properties and has been shown to scavenge free radicals in the body. In addition, musk has been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Musk has several advantages for lab experiments, including its cost-effectiveness, scalability, and unique fragrance. Musk is also a naturally occurring compound, which makes it an attractive alternative to synthetic compounds. However, musk's complex chemical composition and variable quality can make it difficult to standardize for lab experiments.
Zukünftige Richtungen
There are several future directions for musk research, including its potential applications in the fragrance industry, traditional medicine, and as a therapeutic agent. Musk's unique fragrance and therapeutic properties make it an attractive ingredient in perfumes and cosmetics. Musk's anti-inflammatory, antioxidant, and neuroprotective properties also make it a potential therapeutic agent for various diseases, including neurodegenerative diseases. Further research is needed to fully understand musk's mechanism of action and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Musk has various scientific research applications, including its use in the fragrance industry, traditional medicine, and as a potential therapeutic agent. Musk's unique fragrance has made it a popular ingredient in perfumes and cosmetics. In traditional medicine, musk has been used to treat various ailments, including respiratory and cardiovascular diseases. In recent years, musk has gained attention as a potential therapeutic agent due to its anti-inflammatory, antioxidant, and neuroprotective properties.
Eigenschaften
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-12-6-4-3-5-11(12)7-8-13(9)15-10(2)14/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXAPAPGREKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-cyano-4-biphenylyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B4110474.png)
![8-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4110482.png)
![5-(2,4-dichlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4110486.png)
![methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4110496.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110502.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4110503.png)


![N-(4-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4110522.png)
![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110549.png)
![2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4110561.png)

